molecular formula C18H14ClF3N4O B6019873 1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea CAS No. 956962-23-5

1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea

Cat. No.: B6019873
CAS No.: 956962-23-5
M. Wt: 394.8 g/mol
InChI Key: LTZIYJPXGFOBHC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea is a complex organic compound characterized by the presence of a chlorophenyl group, a pyrazolyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.

    Coupling reactions: The chlorophenyl group and the pyrazolyl group are coupled using suitable coupling agents like carbodiimides or isocyanates under controlled conditions to form the final urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its chemical stability and reactivity.

    Materials Science: Its incorporation into polymers or other materials is explored to enhance properties such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Pathways involved could include inhibition of specific enzymes or interference with signal transduction processes.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(4-chlorophenyl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Compared to these compounds, 1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea is unique due to the presence of the pyrazolyl group, which may confer additional biological activity or chemical reactivity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable subject of study.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O/c1-11-9-16(18(20,21)22)26(25-11)15-7-5-13(6-8-15)23-17(27)24-14-4-2-3-12(19)10-14/h2-10H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZIYJPXGFOBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130845
Record name N-(3-Chlorophenyl)-N′-[4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956962-23-5
Record name N-(3-Chlorophenyl)-N′-[4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956962-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-N′-[4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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